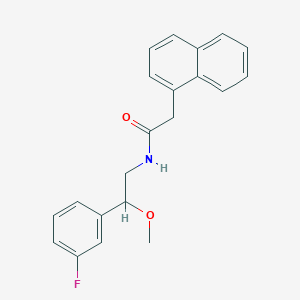

N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-(naphthalen-1-yl)acetamide

Description

N-(2-(3-Fluorophenyl)-2-methoxyethyl)-2-(naphthalen-1-yl)acetamide is a synthetic acetamide derivative featuring a naphthalen-1-yl moiety linked to an acetamide core, substituted with a 3-fluorophenyl group and a methoxyethyl chain.

Properties

IUPAC Name |

N-[2-(3-fluorophenyl)-2-methoxyethyl]-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FNO2/c1-25-20(17-9-5-10-18(22)12-17)14-23-21(24)13-16-8-4-7-15-6-2-3-11-19(15)16/h2-12,20H,13-14H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJJVQCMJJFAAFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)CC1=CC=CC2=CC=CC=C21)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-(naphthalen-1-yl)acetamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant studies that highlight its therapeutic applications.

Chemical Structure and Synthesis

The compound features a complex structure characterized by:

- Fluorophenyl group : Enhances lipophilicity and may influence receptor binding.

- Methoxyethyl chain : Potentially increases solubility and bioavailability.

- Naphthalen-1-yl moiety : May contribute to the compound's pharmacological properties.

Synthetic Routes

The synthesis typically involves multi-step organic reactions, which can include:

- Formation of the Fluorophenyl Intermediate : Utilizing appropriate precursors.

- Alkylation with Methoxyethyl Group : Conducted under basic conditions.

- Introduction of Naphthalene Ring : Achieved via coupling reactions.

This compound interacts with various molecular targets, including:

- Enzymes : May act as inhibitors or modulators, impacting metabolic pathways.

- Receptors : Potentially binds to specific receptors, influencing signaling cascades.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. For example:

- In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 10 to 30 µM depending on the cell type, indicating a promising therapeutic window for further development.

Anti-inflammatory Properties

Research has shown that this compound may also possess anti-inflammatory effects. Notable findings include:

- Inhibition of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophage cultures at concentrations around 20 µM, suggesting a potential role in treating inflammatory diseases .

Study on Cancer Cell Lines

A study conducted by Pendergrass et al. (2021) evaluated the compound's effects on colorectal cancer cell lines. The results indicated:

- Cell Viability Reduction : Significant reduction in cell viability was observed at concentrations above 15 µM.

- Mechanistic Insights : The study suggested that apoptosis was induced through the activation of caspase pathways, highlighting the compound's potential as an anticancer agent .

Anti-inflammatory Assay

In another investigation focusing on inflammation, researchers tested the compound's efficacy in a murine model of acute inflammation:

- Results : Treatment with this compound led to a reduction in paw edema by approximately 40% compared to control groups, indicating significant anti-inflammatory activity .

Data Summary Table

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Modified Aromatic Substituents

N-(3-Chloro-4-Fluorophenyl)-2-(Naphthalen-1-yl)Acetamide

- Structural Differences : Replaces the methoxyethyl group with a 3-chloro-4-fluorophenyl substituent.

- Key Findings: Reported in crystallographic studies, this compound demonstrates the influence of halogen substituents on molecular packing and solubility.

2-(3-Fluorophenyl)-N-(5-Sulfanyl-1,3,4-Thiadiazol-2-yl)Acetamide (Compound 63)

- Structural Differences : Incorporates a thiadiazole ring instead of the naphthalene system.

- Biological Activity : Exhibits anticancer properties against MCF-7 breast cancer cells (MTT assay), highlighting the role of the thiadiazole moiety in enhancing cytotoxicity. The 3-fluorophenyl group aligns with the target compound, suggesting shared electronic effects .

Analogues with Varied Linker Groups

N-(2-Morpholinoethyl)-2-(Naphthalen-2-yloxy)Acetamide

- Structural Differences: Features a morpholinoethyl linker and a naphthalen-2-yloxy group.

- Biological Activity : Demonstrates cytotoxicity comparable to cisplatin (3.16 µM/mL in HeLa cells), emphasizing the importance of the morpholine ring in cellular uptake and interaction with DNA or proteins .

2-(4-((Naphthalen-1-yloxy)Methyl)-1H-1,2,3-Triazol-1-yl)-N-Phenylacetamide (6a-m Series)

- Structural Differences : Includes a triazole ring formed via click chemistry, linking the naphthalene and phenyl groups.

- Synthesis and Characterization : Synthesized using copper-catalyzed azide-alkyne cycloaddition, with detailed IR and NMR data provided (e.g., IR νmax 1671 cm⁻¹ for C=O; ¹H NMR δ 5.38 ppm for –NCH2CO–). The triazole moiety enhances metabolic stability compared to ether or alkyl linkers .

Pharmacologically Active Derivatives

N-(2-(1H-Indol-3-yl)Ethyl)-2-(6-Methoxynaphthalen-2-yl)Propanamide

Comparative Data Tables

Table 2: Spectroscopic Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.